1,2,2-Trichloroethylenesulfinyl chloride
Description
1,2,2-Trichloroethylenesulfinyl chloride (chemical formula: Cl₂C=CH-SOCl) is a chlorinated organosulfur compound characterized by a sulfinyl chloride (-SOCl) group attached to a trichloroethylene backbone. This compound is primarily utilized in organic synthesis as an intermediate for introducing sulfoxide functionalities or as a reactive electrophile in substitution reactions. Its structure combines the electron-withdrawing effects of chlorine substituents with the electrophilic nature of the sulfinyl group, making it highly reactive in nucleophilic environments.
Properties
CAS No. |
50839-13-9 |
|---|---|
Molecular Formula |
C2Cl4OS |
Molecular Weight |
213.9 g/mol |
IUPAC Name |
1,2,2-trichloroethenesulfinyl chloride |
InChI |
InChI=1S/C2Cl4OS/c3-1(4)2(5)8(6)7 |
InChI Key |
NLBFKDNVKWCPHK-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)(S(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trichloroethylenesulfinyl chloride can be synthesized through the chlorination of ethylene derivatives in the presence of catalysts. One common method involves the use of ferric chloride (FeCl₃) as a catalyst to promote the chlorination reaction. The reaction typically occurs at elevated temperatures and under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,2,2-Trichloroethylenesulfinyl chloride may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trichloroethylenesulfinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfinyl chloride group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-chlorosuccinimide (NCS) and tetrabutylammonium chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Synthesis of Organic Molecules : This compound serves as an intermediate in synthesizing complex organic molecules. It can facilitate the formation of sulfonyl chlorides and sulfonamides through its reactions with nucleophiles and electrophiles.
- Friedel-Crafts Reactions : It is widely used as a sulfonylating agent in Friedel-Crafts reactions, where it introduces sulfonyl groups into aromatic compounds, enhancing their electrophilicity.
Biology
- Modification of Biomolecules : In biological research, 1,2,2-Trichloroethylenesulfinyl chloride can modify biomolecules for various applications, including drug development and biochemical assays. Its ability to react with amino acids and other biomolecules makes it a valuable tool in medicinal chemistry.
- Toxicological Studies : The compound's toxicity profile has been studied extensively due to its chlorinated nature. Research indicates potential hepatotoxicity and nephrotoxicity in laboratory models, which are critical considerations for its safe application in biological systems .
Industrial Applications
- Production of Specialty Chemicals : 1,2,2-Trichloroethylenesulfinyl chloride is utilized in the production of specialty chemicals and materials. It plays a role in synthesizing agricultural chemicals, including herbicides and pesticides.
- Environmental Impact : The compound has been involved in studies assessing the environmental impact of chemicals used in agriculture. Its role as an intermediate in synthesizing agrochemicals underscores the need for understanding its environmental fate and toxicity .
Case Study 1: Synthesis of Sulfonamide Antibiotics
In a notable application within pharmaceutical research, 1,2,2-Trichloroethylenesulfinyl chloride was employed to synthesize sulfonamide antibiotics. These compounds demonstrated enhanced efficacy against resistant bacterial strains, highlighting the importance of this reagent in developing new antimicrobial agents.
Case Study 2: Environmental Contamination
A case study focused on groundwater contamination revealed the presence of trichloroethylene and its derivatives in municipal water supplies. This highlighted the need for remediation strategies to address environmental pollution caused by chlorinated solvents like 1,2,2-Trichloroethylenesulfinyl chloride .
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Synthetic Chemistry | Friedel-Crafts reactions | Efficient introduction of sulfonyl groups |
| Pharmaceutical Chemistry | Synthesis of sulfonamide antibiotics | Enhanced efficacy against resistant bacteria |
| Agrochemicals | Development of herbicides | Targeted weed control with minimal environmental impact |
Mechanism of Action
The mechanism of action of 1,2,2-Trichloroethylenesulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
1,2,2-Trichloroethylenesulfinyl Chloride vs. Trifluoromethanesulfonyl Chloride
Structural Differences :
Reactivity :
- Sulfinyl chlorides (-SOCl) are less stabilized than sulfonyl chlorides (-SO₂Cl) due to reduced resonance effects, making the former more reactive toward nucleophiles.
- Trifluoromethanesulfonyl chloride’s strong electron-withdrawing CF₃ group enhances its stability and reactivity in forming triflates, which are pivotal in catalysis and pharmaceutical synthesis .
1,2,2-Trichloroethylenesulfinyl Chloride vs. 1,1,2-Trichloro-1,2,2-Trifluoroethane (Freon FC-113)
- Functional Group Contrast: Freon FC-113 (Cl₂FC-CF₃) is a fully halogenated alkane used as a solvent, whereas 1,2,2-Trichloroethylenesulfinyl chloride incorporates a sulfinyl chloride group, enabling electrophilic reactivity. Freon FC-113’s nonpolar structure makes it ideal for extracting base-neutral organics from water, as noted in , while sulfinyl chlorides are typically employed in synthetic chemistry for functional group transformations .
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Compounds
Biological Activity
1,2,2-Trichloroethylenesulfinyl chloride is a chlorinated compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological mechanisms, toxicological implications, and relevant case studies to provide a comprehensive overview of its biological activity.
1,2,2-Trichloroethylenesulfinyl chloride is synthesized through the reaction of trichloroethylene with sulfinyl chloride. The resulting compound features a sulfinyl group that can influence its reactivity and biological interactions. Chlorinated compounds often exhibit unique steric and electronic properties due to the presence of chlorine atoms, which can impact their biological activity significantly .
Mechanisms of Biological Activity
The biological activity of 1,2,2-trichloroethylenesulfinyl chloride can be attributed to several mechanisms:
- Protein Interaction : The chlorine substituents can alter the binding affinity of the compound to various proteins by inducing steric hindrance or modifying electronic interactions. This can lead to enhanced or diminished biological effects depending on the target protein .
- Toxicological Effects : Similar compounds have been shown to exhibit neurotoxic effects and potential carcinogenicity. For instance, trichloroethylene (TCE), a related compound, has been associated with central nervous system depression and various forms of cancer in epidemiological studies .
- Metabolism : The metabolism of chlorinated compounds often leads to the formation of reactive metabolites that can interact with cellular macromolecules such as DNA and proteins, potentially leading to mutagenic effects .
Case Study: Trichloroethylene Exposure
A notable case study involving trichloroethylene highlights its toxicological profile. Residents exposed to TCE through contaminated water supplies exhibited increased rates of non-Hodgkin lymphoma (NHL). The study found that high levels of occupational exposure were significantly associated with NHL risk, indicating a potential link between chlorinated solvents and cancer .
| Exposure Level | Odds Ratio (OR) | 95% Confidence Interval (CI) |
|---|---|---|
| Highest tertile | 2.5 | 1.1 – 6.1 |
| Cumulative exposure | 2.3 | 1.0 – 5.0 |
This data underscores the need for further research into the long-term effects of exposure to similar compounds like 1,2,2-trichloroethylenesulfinyl chloride.
Biological Activity Evaluation
In vitro studies evaluating the antimicrobial properties of related chlorinated compounds have shown promising results. For example, modifications in the chemical structure can enhance antibacterial activity against pathogens such as E. coli. The presence of chlorine atoms has been linked to increased potency in these compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2,2-Trichloroethylenesulfinyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer: Synthesis typically involves sulfination of trichloroethylene using thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of SOCl₂ (1.5–2.0 equivalents). Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR to detect the disappearance of the -OH or -SH groups in precursors. Post-synthesis purification via fractional distillation under reduced pressure (20–30 mmHg) is advised to isolate the product .
Q. What safety protocols are critical when handling 1,2,2-Trichloroethylenesulfinyl chloride in laboratory settings?
- Methodological Answer:
- PPE: Tightly fitting safety goggles, nitrile gloves, and flame-resistant lab coats are mandatory. Respiratory protection (NIOSH-approved N95 masks) is required if ventilation is inadequate .
- Ventilation: Use fume hoods with a minimum airflow velocity of 0.5 m/s.
- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite), followed by disposal in chemical waste containers .
Q. Which analytical methods are most effective for quantifying 1,2,2-Trichloroethylenesulfinyl chloride purity and structural confirmation?
- Methodological Answer:
- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). Electron ionization (70 eV) aids in fragment pattern analysis.
- NMR: ¹H and ¹³C NMR in CDCl₃ can confirm sulfinyl and trichloroethylene moieties. For example, sulfinyl protons typically resonate at δ 3.5–4.0 ppm .
Advanced Research Questions
Q. How does 1,2,2-Trichloroethylenesulfinyl chloride’s stability vary under different storage conditions, and what decomposition products form?
- Methodological Answer: Stability studies should employ accelerated aging tests (40–60°C, 75% humidity) with periodic sampling. Decomposition products (e.g., chlorinated alkanes, sulfonic acids) can be identified via LC-QTOF-MS. Thermal gravimetric analysis (TGA) under nitrogen (10°C/min) reveals decomposition onset at ~120°C. Storage in amber glass under argon at –20°C extends shelf life .
Q. What solvent systems minimize side reactions during nucleophilic substitution with 1,2,2-Trichloroethylenesulfinyl chloride?
- Methodological Answer: Polar aprotic solvents (e.g., dichloromethane, THF) reduce hydrolysis. Pre-drying solvents over molecular sieves (3Å) is critical. For amine nucleophiles, maintain pH > 9 using triethylamine as a proton scavenger. Kinetic studies (UV-Vis monitoring at 250 nm) can optimize reaction rates .
Q. How should researchers resolve contradictions in reported reactivity data for 1,2,2-Trichloroethylenesulfinyl chloride?
- Methodological Answer: Cross-validate conflicting data using orthogonal techniques:
- Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes during reaction to confirm stoichiometry.
- X-ray Crystallography: Resolves structural ambiguities in intermediates.
- Control Experiments: Replicate studies under strictly anhydrous/inert conditions to isolate environmental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
